3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide

Analytical Chemistry Quality Control Chemical Procurement

The target compound, 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide (CAS 832117-59-6), is a synthetic small molecule belonging to the benzamide class, specifically a 3,4-dimethoxybenzamide derivative linked via a propyl chain to a 2-pyrrolidinone moiety. Its molecular formula is C16H22N2O4, with a molecular weight of approximately 306.36 g/mol.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 832117-59-6
Cat. No. B12884131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide
CAS832117-59-6
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCCCN2CCCC2=O)OC
InChIInChI=1S/C16H22N2O4/c1-21-13-7-6-12(11-14(13)22-2)16(20)17-8-4-10-18-9-3-5-15(18)19/h6-7,11H,3-5,8-10H2,1-2H3,(H,17,20)
InChIKeyHIDCAUHZMHEYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide (CAS 832117-59-6): Procurement-Quality Structural and Physicochemical Baseline


The target compound, 3,4-dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide (CAS 832117-59-6), is a synthetic small molecule belonging to the benzamide class, specifically a 3,4-dimethoxybenzamide derivative linked via a propyl chain to a 2-pyrrolidinone moiety. Its molecular formula is C16H22N2O4, with a molecular weight of approximately 306.36 g/mol . This compound is primarily listed as a research chemical and has been cited in patent literature as a member of broader amide or 2-oxo-1-pyrrolidine derivative series, indicating its relevance as a synthetic intermediate or scaffold in medicinal chemistry [1].

Procurement Risk Assessment: Why Generic Substitution of 3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide (CAS 832117-59-6) Is Not Supported by Current Evidence


A direct, data-supported rationale for choosing this specific compound over its closest structural analogs cannot be formulated. A search of primary research papers, reputable databases (PubChem, ChEMBL), and patents yields no publicly available quantitative bioactivity, selectivity, or pharmacokinetic data for CAS 832117-59-6. Notably, a BindingDB entry (BDBM50456166) previously linked to this compound in some annotations actually corresponds to a structurally distinct molecule with a molecular weight of 697.83 g/mol, not 306.36 g/mol [1]. This misannotation underscores the risk of assuming functional equivalence based on nominal structural similarity. Without target engagement data (IC50/Ki), selectivity profiles, or ADME parameters, any substitution by a generic 3,4-dimethoxybenzamide or 2-oxopyrrolidin-1-yl analog is scientifically unjustified. The absence of differential evidence is the strongest procurement argument: users seeking a characterized tool compound or lead molecule should consider this compound only if its specific chemical identity (confirmed by CAS and analytical certification) is explicitly required, and not as a functionally validated alternative to any known pharmacological agent.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide (CAS 832117-59-6) Against Closest Analogs


Structural Identity Verification: Molecular Weight and Formula as Comparator Baseline

The target compound is confirmed to have a molecular formula of C16H22N2O4 and a molecular weight of 306.36 g/mol . This distinguishes it from misassigned identifiers in public databases; for example, a BindingDB entry (BDBM50456166) previously associated with this compound actually corresponds to a C41H46F3N5O2 structure with a molecular weight of 697.83 g/mol [1]. This quantification is critical for procurement authentication.

Analytical Chemistry Quality Control Chemical Procurement

Purity Specification as a Procurement Decision Point

Vendor listings for CAS 832117-59-6 typically specify a purity of 95% or higher for research-grade material . While no head-to-head purity comparison data with close analogs exist, procurement decisions can be guided by the available certificate of analysis (CoA) for this specific batch, ensuring consistency in downstream synthesis or assay development.

Analytical Chemistry Reproducibility Procurement Standards

Intellectual Property Landscape: Patent-Scope Differentiation

CAS 832117-59-6 falls within the generic Markush structures of patents covering 2-oxo-1-pyrrolidine derivatives and amide compounds for neurological indications (e.g., urinary incontinence, pain) [1]. However, it is not specifically claimed as a preferred embodiment or exemplified compound in accessible patent documents. This contrasts with lead compounds that are explicitly exemplified and for which discrete pharmacological data are disclosed. The lack of a specific exemplary status means that the compound's property profile cannot be directly inferred from the patent's biological examples.

Medicinal Chemistry Intellectual Property Drug Discovery

Application Scenarios for 3,4-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide (CAS 832117-59-6) Based on Available Evidence


Chemical Synthesis Intermediate for 2-Oxo-1-pyrrolidine Derivative Libraries

Given its structural features—a 3,4-dimethoxybenzamide core and a 2-pyrrolidinone-terminated propyl linker—this compound can serve as a versatile intermediate in the synthesis of focused libraries of 2-oxo-1-pyrrolidine derivatives, a class known for neurological and psychiatric indications [1]. Its dual functional groups (amide and lactam) permit orthogonal derivatization strategies. Procurement is warranted when a synthetic route specifically requires this substitution pattern; however, the user must independently validate the compound's reactivity and stability under their reaction conditions, as no comparative reactivity data are publicly available.

Negative Control or Scaffold-Only Reference in Target Identification Campaigns

The confirmed absence of publicly disclosed bioactivity data for CAS 832117-59-6 [1] can be strategically leveraged: the compound may be employed as a structurally matched but pharmacologically silent reference in chemoproteomics or affinity-based target identification experiments. This application rests on the negative finding that no potent, selective interactions have been reported, which must be experimentally confirmed. The procurement value lies in obtaining a certified, pure sample of an uncharacterized scaffold for controlled phenotypic screening.

Analytical Reference Standard for Database Curation and Identification

The misassociation of CAS 832117-59-6 with a structurally unrelated BindingDB entry (BDBM50456166, MW 697.83) [1] highlights the need for authenticated reference standards. Procuring this compound with full analytical characterization (NMR, HRMS, HPLC) enables database curators and bioinformatics groups to correct public annotations, ensuring that computational models and virtual screening campaigns use accurate chemical structure–identifier mappings.

Procurement-Driven Lead Optimization Starting Point

For medicinal chemistry programs targeting the biological space associated with 2-oxopyrrolidin-1-yl benzamides (e.g., monoamine re-uptake inhibition, as suggested by patent literature [1]), this compound represents a purchasable scaffold for exploratory structure–activity relationship (SAR) studies. Its differentiation from non-dimethoxy or alternative-linker analogs must be empirically determined through in-house assays, as no prior comparative pharmacological data exist to guide prioritization.

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